![molecular formula C15H11N3O2S2 B2975479 1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207005-92-2](/img/structure/B2975479.png)
1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea, also known as CTU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.
Scientific Research Applications
Urea Biosensors
Urea biosensors have seen significant advancements, utilizing different nanoparticles and conducting polymers for enzyme immobilization to detect and quantify urea concentration. These biosensors are critical in diagnosing various diseases and are used in agriculture, fishery, dairy, and food preservation fields, highlighting urea's widespread presence and the necessity of its detection (Botewad et al., 2021).
Synthesis and Biological Importance of Urea Derivatives
The (thio)urea and benzothiazole derivatives are known for their broad spectrum of biological activities, serving as potential therapeutic agents. Their chemical reactions with various agents illustrate the utility of these compounds in medicinal chemistry, suggesting potential areas where the compound could be applied (Rosales-Hernández et al., 2022).
Anion Binding with Urea and Thiourea Derivatives
Urea and thiourea derivatives play a significant role in anion receptor chemistry, utilized in the design of anion sensors and in the development of functional materials. Their ability to form H-bonds with anions highlights their importance in supramolecular chemistry and potential applications in sensing and material science (Blažek Bregović et al., 2015).
Synthetic Protocols Involving Chromenones
The synthesis of 6H-benzo[c]chromen-6-ones, core structures of significant pharmacological importance, relies on various synthetic protocols. Given the pharmacological relevance of chromenones, the specific compound might find applications in drug design or synthesis of biologically active molecules (Mazimba, 2016).
properties
IUPAC Name |
1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S2/c19-14(16-12-6-3-7-21-12)18-15-17-13-9-4-1-2-5-10(9)20-8-11(13)22-15/h1-7H,8H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBOOCMCNIUMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile](/img/structure/B2975396.png)
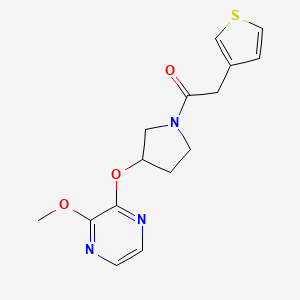
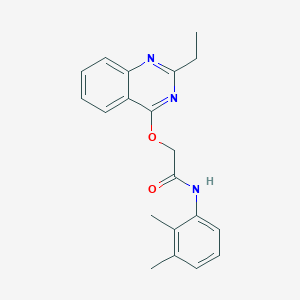
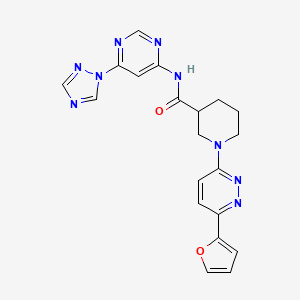

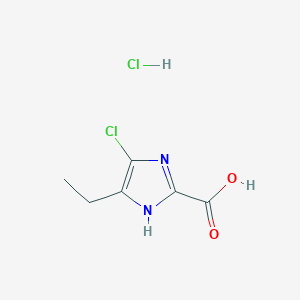
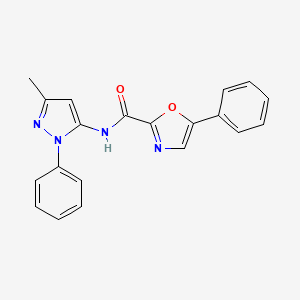
![2-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2975409.png)
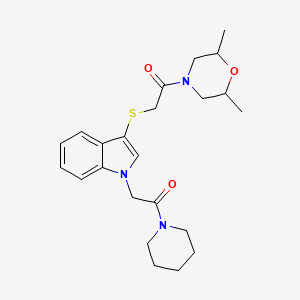
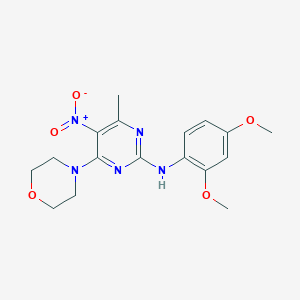

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)
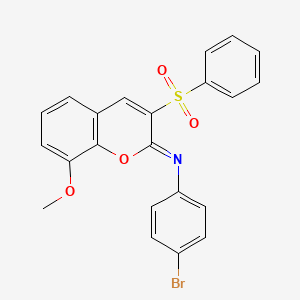
![4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975419.png)